molecular formula C20H24N2O2 B5205885 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide

1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide

Cat. No. B5205885
M. Wt: 324.4 g/mol
InChI Key: JQZFZJUEGSFREV-UHFFFAOYSA-N
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Description

1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in animal models. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential in the treatment of neuropathic pain and addiction. It has been shown to reduce morphine-induced tolerance and dependence in animal models, suggesting its potential as an adjunct therapy for opioid addiction.

Mechanism of Action

1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in various physiological processes such as pain modulation, stress response, and reward. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide binds to the NOP receptor and blocks the signaling pathway, resulting in the reduction of pain perception and stress response.
Biochemical and Physiological Effects
1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce inflammation. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, suggesting its potential in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It has high purity and stability, making it a suitable compound for various scientific research studies. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide is also selective for the NOP receptor, reducing the potential for off-target effects. However, 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and pharmacokinetics. 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide also has a short half-life, which can affect its efficacy in vivo.

Future Directions

For 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide include the optimization of its pharmacokinetics and formulation, the evaluation of its safety and efficacy in clinical trials, and the investigation of its potential in the treatment of various disorders.

Synthesis Methods

1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with 4-piperidone, followed by N-benzylation and carboxamidation. The final product is obtained after purification and characterization using various spectroscopic techniques. The synthesis method of 1-benzyl-N-(3-methoxyphenyl)-4-piperidinecarboxamide has been optimized to achieve high yields and purity, making it a suitable compound for further scientific research studies.

properties

IUPAC Name

1-benzyl-N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-5-8-18(14-19)21-20(23)17-10-12-22(13-11-17)15-16-6-3-2-4-7-16/h2-9,14,17H,10-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFZJUEGSFREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(3-methoxyphenyl)piperidine-4-carboxamide

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